1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine 1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine
Brand Name: Vulcanchem
CAS No.: 1876755-44-0
VCID: VC2796688
InChI: InChI=1S/C17H18BrN3O/c18-16-8-4-7-15(19-16)17(22)21-11-9-20(10-12-21)13-14-5-2-1-3-6-14/h1-8H,9-13H2
SMILES: C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NC(=CC=C3)Br
Molecular Formula: C17H18BrN3O
Molecular Weight: 360.2 g/mol

1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine

CAS No.: 1876755-44-0

Cat. No.: VC2796688

Molecular Formula: C17H18BrN3O

Molecular Weight: 360.2 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine - 1876755-44-0

CAS No. 1876755-44-0
Molecular Formula C17H18BrN3O
Molecular Weight 360.2 g/mol
IUPAC Name (4-benzylpiperazin-1-yl)-(6-bromopyridin-2-yl)methanone
Standard InChI InChI=1S/C17H18BrN3O/c18-16-8-4-7-15(19-16)17(22)21-11-9-20(10-12-21)13-14-5-2-1-3-6-14/h1-8H,9-13H2
Standard InChI Key BZWMCSKPGDBZLT-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NC(=CC=C3)Br
Canonical SMILES C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NC(=CC=C3)Br

Chemical Identity and Properties

1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine belongs to the piperazine family of compounds, characterized by a piperazine ring substituted with a benzyl group and a 6-bromopyridine-2-carbonyl moiety. This unique structural arrangement contributes to its potential applications in pharmaceutical research and medicinal chemistry.

The compound possesses the following key physicochemical properties:

PropertyValue
CAS Number1876755-44-0
Molecular FormulaC17H18BrN3O
Molecular Weight360.2 g/mol
IUPAC Name(4-benzylpiperazin-1-yl)-(6-bromopyridin-2-yl)methanone
InChI KeyBZWMCSKPGDBZLT-UHFFFAOYSA-N

This chemical features a heterocyclic structure with multiple functional groups that enable diverse chemical reactions and potential interactions with biological targets. The presence of the bromine atom on the pyridine ring provides a reactive site for further chemical modifications, making this compound valuable as a potential synthetic intermediate .

Structural Features and Characteristics

The structure of 1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine comprises several distinctive components that contribute to its chemical behavior:

Piperazine Core

The central piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This structural feature is common in many pharmaceutically active compounds and provides:

  • Two nitrogen atoms capable of acting as hydrogen bond acceptors

  • A three-dimensional structure that can adopt specific conformations for binding to biological targets

  • Improved water solubility compared to purely carbon-based rings

Functional Groups

The molecule contains several key functional groups:

  • The benzyl group attached to one nitrogen of the piperazine ring contributes hydrophobic character and potential for π-π stacking interactions with aromatic residues in protein binding sites.

  • The 6-bromopyridine-2-carbonyl moiety provides:

    • A carbonyl group capable of hydrogen bond interactions

    • A pyridine nitrogen that can participate in hydrogen bonding as an acceptor

    • A bromine atom that may engage in halogen bonding and serves as a site for chemical modifications

The unique combination of these structural features distinguishes 1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine from other piperazine derivatives and may enhance its binding affinity and selectivity toward specific biological targets.

Synthesis and Chemical Reactivity

Chemical Reactivity

The reactivity of 1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine is largely determined by its functional groups:

  • The bromine substituent on the pyridine ring provides a reactive site for:

    • Nucleophilic aromatic substitution reactions

    • Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig)

    • Metallation reactions through halogen-metal exchange

  • The carbonyl group can participate in:

    • Nucleophilic addition reactions

    • Reduction reactions

    • Condensation reactions with appropriate nucleophiles

  • The tertiary nitrogen atoms in the piperazine ring may undergo:

    • Alkylation reactions

    • Acylation reactions

    • Coordination with metals

These reactive sites provide numerous opportunities for chemical modifications, making 1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine a versatile building block for the synthesis of more complex molecules with potential biological activities.

Structure-Activity Relationships

Comparison with Related Compounds

The structural features of 1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine can be compared with related compounds to understand potential structure-activity relationships:

CompoundStructural SimilaritiesKey DifferencesPotential Impact on Activity
1-(4-Bromobenzyl)piperazineContains benzyl and piperazine groupsBromine on benzyl rather than pyridine; lacks carbonyl groupPotentially different CNS activity profile; possibly less receptor selectivity
4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acidContains benzyl, carbonyl, and piperazine groupsDifferent connectivity; contains carboxylic acid groupDifferent pharmacokinetic properties; potential for different receptor interactions
1-(4-Bromophenyl)piperazineContains bromine and piperazineDirect phenyl-piperazine connection; lacks benzyl and carbonyl groupsKnown psychoactive properties; different pharmacokinetic profile

These comparisons highlight how subtle structural variations can potentially lead to significant differences in biological activity, pharmacokinetics, and target selectivity.

Structural Features Influencing Activity

Several structural features of 1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine may contribute to its potential biological activities:

  • The piperazine ring provides a flexible yet constrained core structure that can adopt specific conformations for optimal binding interactions .

  • The benzyl group introduces hydrophobicity and potential for π-π stacking interactions with aromatic amino acid residues in protein binding pockets.

  • The 6-bromopyridine moiety may engage in specific interactions, including halogen bonding and dipole interactions, potentially enhancing binding affinity and selectivity.

  • The carbonyl linker between the piperazine and pyridine groups provides rigidity to the molecule while maintaining a specific spatial arrangement of the pharmacophoric elements .

Understanding these structure-activity relationships is crucial for the rational design of derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties.

Current Research and Future Perspectives

Future Research Directions

The distinctive structure of 1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine suggests several promising avenues for future research:

  • Structure-activity relationship studies: Systematic modifications of the basic scaffold could reveal important insights about requirements for specific biological activities.

  • Chemical library development: The compound could serve as a template for the creation of focused chemical libraries targeting specific protein families.

  • Synthetic methodology: Development of more efficient and selective synthetic routes to this compound and its derivatives could facilitate broader exploration of its potential applications.

  • Medicinal chemistry applications: Investigation of specific biological targets and pathways that might be modulated by this compound class could lead to novel therapeutic agents.

  • Drug development: Optimizing the structure for improved pharmacokinetic properties while maintaining or enhancing desired biological activities could yield viable drug candidates.

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